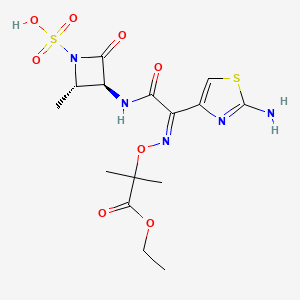

Aztreonam Impurity F

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYPJWICYOYVRU-AICXJHAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145281 | |

| Record name | Aztreonam ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-57-7 | |

| Record name | Aztreonam ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZTREONAM ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U67H95ZRD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Isolation, and Structural Elucidation of Aztreonam Impurity F

Executive Summary

In the high-stakes environment of monobactam antibiotic development, the purity profile of Aztreonam (CAS 78110-38-0) is critical for regulatory compliance (ICH Q3A/B).[1] Among its related substances, Impurity F —identified as Aztreonam Ethyl Ester (CAS 102579-57-7)—presents a unique challenge.[1] Unlike oxidative degradants or geometric isomers (such as the E-isomer, Impurity B), Impurity F is often a process-related artifact arising from the interaction between the active pharmaceutical ingredient (API) and alcoholic solvents (ethanol) used during crystallization or lyophilization.[1]

This technical guide provides a definitive protocol for the de novo synthesis , isolation , and structural characterization of Aztreonam Impurity F. It is designed to empower analytical scientists to generate high-purity reference standards for HPLC method validation and toxicological assessment.[1]

Molecular Identity and Origin

Impurity F is the ethyl ester derivative of Aztreonam, specifically modified at the carboxylic acid moiety of the isobutyric acid side chain.

-

Chemical Name (IUPAC): Ethyl (Z)-2-({[(2-amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionate.[1][2]

-

Molecular Formula:

[1][3][4] -

Molecular Weight: 463.49 g/mol (vs. 435.43 g/mol for Aztreonam)[1]

Mechanism of Formation

Impurity F typically forms via acid-catalyzed Fischer esterification when Aztreonam is exposed to ethanol under acidic conditions (often residual acid from deprotection steps) or during prolonged storage in ethanolic solutions.[1]

Figure 1: Mechanism of this compound formation via Fischer Esterification.[1]

Synthesis Strategy

To generate a reference standard of Impurity F, we cannot rely on passive degradation, which yields complex mixtures.[1] We employ a targeted Fischer Esterification using anhydrous conditions to drive the equilibrium toward the ester.[1]

Reagents and Materials[1][2][6][7]

-

Precursor: Aztreonam API (USP/EP Grade), >99% purity.[1]

-

Solvent: Absolute Ethanol (anhydrous).[1]

-

Catalyst: Thionyl Chloride (

) or concentrated Sulfuric Acid ( -

Quenching: Sodium Bicarbonate (

).[1]

Step-by-Step Synthesis Protocol[1]

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (

-

Activation:

-

Chill 50 mL of absolute ethanol to 0°C in a round-bottom flask under nitrogen.

-

Dropwise add 1.0 mL of Thionyl Chloride (

) to the ethanol. Stir for 15 minutes. This generates anhydrous HCl in situ.[1]

-

-

Reaction:

-

Add 1.0 g (2.3 mmol) of Aztreonam solid directly to the solution.

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 4–6 hours. Monitor reaction progress via HPLC (see Section 4). The Aztreonam peak (RRT 1.0) should diminish, and a less polar peak (Impurity F) should appear at RRT ~1.8–2.0.[1]

-

-

Workup:

-

Evaporate the solvent under reduced pressure (Rotavap) at <35°C to obtain a viscous residue.

-

Redissolve the residue in a minimum amount of cold water (10 mL).

-

Adjust pH to 5.0 using saturated

solution to neutralize excess acid.[1] -

Critical Step: The ethyl ester is less soluble in water than the parent acid.[1] Cool to 4°C overnight to induce precipitation.[1]

-

-

Purification (Preparative HPLC):

Characterization & Validation

The identity of the synthesized standard must be confirmed using orthogonal analytical techniques.

HPLC Profile (Chromatographic Purity)

Impurity F is significantly more hydrophobic than Aztreonam due to the masking of the carboxylic acid.

Method Parameters:

-

Column: C18 (e.g., Waters Symmetry or Agilent Zorbax),

mm, 5 µm.[1] -

Mobile Phase: Phosphate Buffer pH 3.0 : Methanol (80:20 to 50:50 Gradient).[1]

| Compound | Approx.[1][2][4][5][6][7][8][9][10][11][12][13] Retention Time (min) | RRT (Relative to API) | Polarity Trend |

| Aztreonam (API) | 8.5 | 1.00 | Polar (Acid) |

| Impurity F | 16.2 | ~1.90 | Non-Polar (Ester) |

NMR Spectroscopy ( and )

The definitive structural proof is the appearance of the ethyl group signals and the retention of the

Key

| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Ethyl | 1.18 | Triplet ( | 3H | Diagnostic for Impurity F |

| Gem-dimethyl | 1.42 | Singlet ( | 6H | Side chain methyls (Unchanged) |

| Ethyl | 4.12 | Quartet ( | 2H | Diagnostic Ester Linkage |

| 5.15 | Doublet ( | 1H | Core integrity check | |

| Thiazole H | 6.75 | Singlet ( | 1H | Aromatic ring intact |

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI Positive Mode.

-

Theoretical Mass: 463.49 Da.[1]

-

Observed

: 464.1 m/z.[1] -

Observed

: 486.1 m/z.[1] -

Differentiation: A mass shift of +28 Da relative to Aztreonam (

) confirms the ethyl substitution (

Control Strategy in Drug Development[1]

Understanding the synthesis of Impurity F allows for the implementation of robust control strategies in manufacturing.

Figure 2: Critical Process Parameters (CPPs) for minimizing Impurity F formation.

Recommendations:

-

Solvent Swap: Replace ethanol with non-nucleophilic solvents (e.g., Acetone, Isopropyl Acetate) during final crystallization if Impurity F levels exceed 0.10%.[1]

-

pH Monitoring: Ensure the final wash steps are not strongly acidic, as the free acid form of Aztreonam is self-catalyzing in the presence of alcohols.[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023).[1] Aztreonam Monograph 01/2017:0936. European Directorate for the Quality of Medicines & HealthCare.[1] [Link][1]

-

SynZeal Research . (2023).[1] Aztreonam Related Compounds and Impurity Standards. [Link]

-

PubChem . (2023).[1] Aztreonam - Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

- 1. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aztreonam - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Aztreonam Impurities | SynZeal [synzeal.com]

- 5. clearsynth.com [clearsynth.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. differencebetween.com [differencebetween.com]

- 10. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tsijournals.com [tsijournals.com]

- 13. chemguide.co.uk [chemguide.co.uk]

Technical Deep Dive: Spectral Elucidation of Aztreonam Impurity F (Ethyl Ester Derivative)

[1][2]

Executive Summary

In the rigorous quality control of monobactam antibiotics, the identification of impurities is critical for establishing the safety and efficacy profile of the Active Pharmaceutical Ingredient (API). This technical guide focuses on Aztreonam Impurity F , specifically defined here as Aztreonam Ethyl Ester (USP designation; CAS 102579-57-7).[1][2][3]

While pharmacopoeial designations can vary (with EP sometimes referring to the E-isomer or degradation products), the Ethyl Ester is a pervasive process-related impurity arising from esterification during ethanolic crystallization or workup steps.[1][2] This guide provides a definitive spectral fingerprinting workflow, synthesizing Mass Spectrometry (MS) fragmentation patterns with Nuclear Magnetic Resonance (NMR) connectivity to establish a self-validating identification protocol.

Part 1: Structural Context & Origin[2]

Aztreonam is a synthetic monocyclic beta-lactam antibiotic.[1][2][4][5][6] Its stability is sensitive to pH and solvent conditions. Impurity F (Ethyl Ester) is formed via the nucleophilic attack of ethanol on the carboxylic acid moiety of the gem-dimethyl side chain.[1][2]

Part 2: Mass Spectrometry Profiling (LC-MS/MS)

The first line of defense in impurity identification is determining the accurate mass and fragmentation logic.

Ionization & Parent Ion

Using Electrospray Ionization (ESI) in Positive Mode (+) is recommended for the ester derivative due to the suppression of the acidic proton, although Negative Mode (-) is often used for the parent Aztreonam (due to the sulfonic acid group).[1][2]

-

Observed Parent Ion

: m/z 464.09[1] -

Mass Shift: +28 Da relative to Aztreonam (

), corresponding exactly to the ethyl substitution (

Fragmentation Logic (MS/MS)

The fragmentation pattern of Impurity F mirrors the parent drug but retains the mass shift in fragments containing the side chain.

Key Diagnostic Fragments:

-

Loss of Sulfonic Acid (

): A neutral loss of 80 Da is characteristic of monobactams.[1] -

Amide Bond Cleavage: The breakage between the acyl side chain and the beta-lactam ring.[2]

MS Fragmentation Pathway Diagram[1][2]

Figure 1: Proposed ESI(+) fragmentation pathway for Aztreonam Ethyl Ester, highlighting the diagnostic retention of the ethyl group on the side chain fragment.[1][2]

Part 3: NMR Spectroscopy – The Definitive Proof

While MS provides molecular weight, NMR provides the atomic connectivity required for absolute structural confirmation. The following data assumes a solvent of DMSO-d6 .

Proton ( ) NMR Analysis[1][2]

The

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Thiazole C-H | 6.95 | Singlet (s) | 1H | Confirms integrity of the aminothiazole ring.[1][2] |

| Amide -NH | ~9.3 | Doublet (d) | 1H | Coupling to C3-H of beta-lactam.[1][2] |

| 5.20 | Multiplet | 1H | Characteristic beta-lactam region.[1][2] | |

| 3.8 - 4.0 | Multiplet | 1H | Often obscured; check 2D correlations.[1][2] | |

| Gem-Dimethyl | 1.45 | Singlet (s) | 6H | Critical: May shift slightly downfield vs. API due to esterification.[1][2] |

| Ethyl -CH2- | 4.12 | Quartet (q) | 2H | The "Smoking Gun" signal.[1][2] Absent in API. |

| Ethyl -CH3 | 1.18 | Triplet (t) | 3H | Couples to the quartet (J ~ 7 Hz). |

Carbon ( ) NMR Analysis[1][2]

The Carbon spectrum confirms the presence of the ester carbonyl and the additional aliphatic carbons.

-

Ester Carbonyl (

): Shift moves from ~174 ppm (acid) to ~172 ppm (ester).[1][2] -

Ethyl

: New signal appearing at ~61 ppm.[1] -

Ethyl

: New signal appearing at ~14 ppm.[1][2]

2D NMR Correlations (Self-Validation)

To prove the ethyl group is attached to the propionic acid tail (and not N-alkylated or elsewhere), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

-

HMBC Correlation 1: The Ethyl

protons ( -

HMBC Correlation 2: The Gem-Dimethyl protons (

1.[1][2]45) must also correlate to the same Ester Carbonyl (

NMR Connectivity Diagram[1][2]

Figure 2: 2D NMR Correlation map. The convergence of Gem-Dimethyl and Ethyl CH2 signals on the same Carbonyl confirms the ester structure.[2]

Part 4: Experimental Protocol for Isolation & Analysis

To reproduce these results, follow this isolation and characterization workflow.

Sample Preparation[2]

-

Enrichment: If the impurity is present at <0.1%, perform a forced degradation study (dissolve Aztreonam in Ethanol/HCl and heat at 40°C for 2 hours) to generate sufficient Impurity F for characterization.

-

Preparative HPLC:

-

Lyophilization: Freeze-dry the collected fraction to remove solvent.[1][2]

Instrumental Parameters

References

-

United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds.[1][2] USP-NF.[1] (Defines Impurity F as Aztreonam Ethyl Ester).[1][2][3][7][8]

-

Source:[1]

-

-

European Directorate for the Quality of Medicines (EDQM). Aztreonam Monograph 01/2008:0936.[1] European Pharmacopoeia.[1] (Provides context on related impurities including Anti-isomers and open-ring forms).

-

Li, Y., et al. (2022). "Isolation and structural characterization of eight impurities in aztreonam."[5] Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[5] (Detailed spectral data on Aztreonam ethyl ester derivatives).

-

SynZeal Research. Aztreonam Ethyl Ester (USP Impurity F) Reference Standard.[1][2] (Commercial verification of structure-CAS association).[1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Aztreonam Impurities | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caming.com [caming.com]

- 8. veeprho.com [veeprho.com]

- 9. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Characterization of Aztreonam Impurity F

The following technical guide details the structural characterization, theoretical structure-activity relationship (SAR), and experimental assessment protocols for Aztreonam Impurity F (Aztreonam Ethyl Ester).

Executive Summary

This compound , defined largely within the United States Pharmacopeia (USP) framework as Aztreonam Ethyl Ester (CAS: 102579-57-7), represents a critical process-related impurity in the manufacturing of the monobactam antibiotic Aztreonam.

Unlike the active pharmaceutical ingredient (API), which relies on a free carboxylic acid moiety for high-affinity binding to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, Impurity F possesses an ethyl ester at this critical pharmacophore. This structural modification theoretically abolishes or significantly attenuates intrinsic antibacterial activity by disrupting the electrostatic anchoring required for enzyme inhibition. However, its lipophilic nature introduces potential risks regarding altered pharmacokinetics and latent "prodrug-like" conversion in vivo.

This guide provides a rigorous analysis of the impurity's structure-function relationship, safety implications, and validated protocols for its biological assessment.

Structural Identity & Chemical Basis[2][3][4]

To understand the biological silence or potential toxicity of Impurity F, one must first analyze its deviation from the parent pharmacophore.

Chemical Identification

| Parameter | Description |

| Common Name | This compound (USP) |

| Chemical Name | (2S,3S)-3-[(2Z)-2-(2-aminothiazol-4-yl)-2-[(1-ethoxy-1-oxopropan-2-yl)oxyimino]acetamido]-2-methyl-4-oxoazetidine-1-sulfonic acid |

| Molecular Formula | C₁₅H₂₁N₅O₈S₂ |

| Molecular Weight | 463.49 g/mol |

| Key Modification | Ethyl esterification of the gem-dimethyl carboxylic acid on the oxime side chain.[1][2] |

Structural Divergence & SAR Implications

The antibacterial potency of Aztreonam is dictated by the C-3 side chain (aminothiazolyl oxime). In the parent molecule, the free carboxylic acid on the oxime moiety mimics the C-terminal D-alanyl-D-alanine of nascent peptidoglycan.

-

Aztreonam (Parent): The carboxylate anion (

) forms a salt bridge with conserved positively charged residues (e.g., Lys/Arg) in the active site of PBP3. -

Impurity F (Ethyl Ester): The ethyl group caps this charge (

). The loss of the anionic center prevents the formation of the salt bridge, drastically reducing affinity for the target enzyme.

Potential Biological Activity: Mechanisms & Pathways[1]

While direct empirical data on Impurity F is often proprietary to API manufacturers, its activity can be expertly derived from established

Antibacterial Potency (In Vitro)[1]

-

Primary Hypothesis: Impurity F is expected to be microbiologically inactive or possess negligible potency (

) against standard Aztreonam-susceptible strains (e.g., P. aeruginosa, E. coli). -

Mechanism: The steric bulk of the ethyl group and the lack of negative charge prevent the molecule from docking effectively into the PBP3 active site, preventing the acylation of the active site serine.

In Vivo Pharmacokinetics & Prodrug Potential

-

Metabolic Hydrolysis: Ethyl esters are susceptible to hydrolysis by non-specific plasma esterases or hepatic carboxylesterases.

-

Scenario: If Impurity F enters systemic circulation, it may be hydrolyzed back to the active parent drug (Aztreonam).

-

Risk: While this suggests low direct toxicity, it complicates dosing precision. Uncontrolled release of active drug from an impurity acts as a "silent dose," potentially affecting pharmacokinetic profiles.

-

Immunogenicity & Toxicity

-

Haptenization: Like all

-lactams, the core ring of Impurity F can open and bind to serum proteins (albumin), forming hapten-carrier conjugates. -

Differentiation: The lipophilicity of the ethyl ester might alter tissue distribution or protein binding kinetics compared to the parent, theoretically changing the immunogenic profile, though the risk is generally categorized under standard

-lactam hypersensitivity.

Visualization: Mechanism of Action vs. Inactivity

The following diagram illustrates the molecular logic distinguishing the active drug from Impurity F at the target site.

Figure 1: Comparative binding logic. Aztreonam's carboxyl group is essential for PBP3 binding; Impurity F's ester cap blocks this interaction.

Experimental Protocols for Assessment

To validate the theoretical inactivity and ensure safety, the following protocols are recommended for drug development scientists.

Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay

Objective: To empirically quantify the loss of potency of Impurity F compared to Aztreonam.

-

Strain Selection: Use ATCC reference strains: E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853).

-

Media Preparation: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Stock Solutions:

-

Dissolve Aztreonam (Standard) in minimal DMSO/Phosphate buffer (pH 6.0).

-

Dissolve Impurity F in 100% DMSO (due to ester lipophilicity), then dilute. Note: Final DMSO concentration < 1%.

-

-

Plate Setup:

-

Serial 2-fold dilutions in 96-well plates.

-

Range: 0.03

to 64

-

-

Inoculum: Standardize to

CFU/mL. -

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: Determine the lowest concentration inhibiting visible growth.[3]

-

Validation Criteria: Aztreonam MIC must fall within CLSI ranges (e.g., 2–8

for P. aeruginosa). Impurity F is expected to show MIC > 32

-

Protocol B: Hydrolytic Stability Study (Simulated In Vivo Fate)

Objective: To determine if Impurity F acts as a prodrug by converting to Aztreonam in plasma.

-

Matrix: Pooled human plasma (heparinized) and Phosphate Buffered Saline (PBS, Control).

-

Spiking: Spike plasma with Impurity F to a final concentration of 10

. -

Incubation: Incubate at 37°C in a water bath.

-

Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins and stop esterase activity.

-

Analysis (LC-MS/MS):

-

Monitor transition for Impurity F (464

fragment) and Aztreonam (436 -

Result Interpretation: A decrease in Impurity F with a stoichiometric increase in Aztreonam indicates metabolic conversion.

-

Analytical Control Strategy

Given the "impurity" status, the primary goal is detection and removal.[4]

| Method | Conditions | purpose |

| HPLC-UV | C18 Column; Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient. Detection @ 254 nm. | Routine QC quantification. |

| LC-MS | ESI Negative Mode. | Structural confirmation during process validation. |

| Limit (ICH Q3B) | Regulatory compliance limit. |

References

-

United States Pharmacopeia (USP). Aztreonam Monograph: Impurity F (Aztreonam Ethyl Ester).[5] USP-NF. Link

-

European Directorate for the Quality of Medicines (EDQM). Aztreonam: Impurity Profile and Reference Standards. European Pharmacopoeia. Link

-

Sykes, R. B., & Bonner, D. P. (1985). Aztreonam: The first monobactam.[6][7] The American Journal of Medicine.[8] Link

-

Bush, K., et al. (1985). Kinetic interactions of aztreonam with beta-lactamases from clinical isolates of Gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[3][9] Link

-

SynZeal Research. Aztreonam Ethyl Ester (Impurity F) Characterization Data.Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Aztreonam Impurities | SynZeal [synzeal.com]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aztreonam Desulfurization Impurity-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 7. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phmethods.net [phmethods.net]

- 9. What is the mechanism of Aztreonam? [synapse.patsnap.com]

"in vitro evaluation of Aztreonam degradation products"

A Technical Guide for Pharmaceutical Scientists

Executive Summary

Aztreonam is a synthetic monocyclic beta-lactam (monobactam) antibiotic exhibiting potent activity against aerobic Gram-negative bacteria.[1][2][3][4] Unlike bicyclic beta-lactams (e.g., penicillins, cephalosporins), the monobactam nucleus presents unique stability challenges. The primary degradation pathways involve the hydrolytic opening of the beta-lactam ring and the geometric isomerization of the oxime side chain.

This guide provides a technical framework for the in vitro evaluation of these degradation products. It synthesizes forced degradation protocols, analytical profiling strategies, and biological activity assessments to ensure regulatory compliance (ICH Q1A/Q1B) and therapeutic safety.

The Chemistry of Instability

To evaluate degradation, one must first understand the molecular vulnerabilities of the Aztreonam molecule (

The Beta-Lactam Ring (Hydrolysis)

The core pharmacophore of Aztreonam is the N-sulfonated monobactam ring. The high ring strain makes the amide bond susceptible to nucleophilic attack (hydrolysis), particularly in acidic or alkaline environments.

-

Mechanism: Nucleophilic attack on the carbonyl carbon of the beta-lactam ring results in ring cleavage.

-

Product: The primary hydrolytic degradant is SQ 26,992 (Open-ring Aztreonam). This transformation destroys the molecule's ability to acylate Penicillin-Binding Proteins (PBPs), rendering it biologically inactive.

The Oxime Side Chain (Isomerization)

Aztreonam possesses an aminothiazole oxime side chain in the Z (syn) configuration.[5] This specific geometry is critical for its affinity to PBP3 and resistance to beta-lactamases.

-

Stress Factor: Exposure to UV light or thermal stress facilitates rotation around the C=N double bond.

-

Product: The E-isomer (Anti-Aztreonam). This geometric isomer has significantly reduced affinity for bacterial targets compared to the Z-isomer.

Forced Degradation Strategy (Stress Testing)

Expert Insight: The goal of forced degradation is not just to destroy the drug, but to achieve 5–20% degradation. This range allows for the identification of secondary degradants without complicating the chromatogram with unrealistic tertiary breakdown products.

Protocol Overview

The following conditions are designed to elucidate intrinsic stability characteristics and validate analytical methods.

| Stress Type | Condition | Duration | Target Degradation | Key Degradant(s) |

| Hydrolytic (Acid) | 0.1 N HCl at 60°C | 24–48 Hours | 10–20% | Open-ring Aztreonam (SQ 26,992), Desulfated Aztreonam |

| Hydrolytic (Base) | 0.01 N NaOH at 60°C | 1–4 Hours | >20% (Rapid) | Open-ring Aztreonam (Rapid hydrolysis) |

| Oxidative | 3% | 1–2 Hours | 10–20% | N-oxides, Desulfated products |

| Thermal | 60°C (Solid State) | 7–14 Days | 5–10% | E-isomer, Dimerization products |

| Photolytic | UV Light (ICH Q1B) | 1.2 million lux·h | 5–15% | E-isomer (Anti-Aztreonam) |

Critical Control: Aztreonam is highly unstable in alkaline conditions. Use lower concentrations of NaOH (0.01 N) and frequent sampling to prevent complete degradation within minutes.

Analytical Characterization Workflow

A stability-indicating HPLC method is required to separate the parent peak from its degradants.

HPLC Method Parameters

-

Column: C18 Reversed-Phase (e.g., Waters Symmetry or YMC-Pack ODS-AQ), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: Phosphate Buffer (pH 3.0) + Methanol (90:10).

-

Mobile Phase B: Acetonitrile.[3]

-

Elution: Gradient elution is preferred to elute non-polar impurities (like the E-isomer) which may have different retention characteristics than the polar open-ring metabolites.

-

Detection: UV at 254 nm (aromatic ring) or 293 nm (optimal for Aztreonam).

-

Flow Rate: 1.0 mL/min.

Workflow Visualization

The following diagram illustrates the logical flow from stress testing to biological evaluation.

Caption: Workflow for the generation, separation, and evaluation of Aztreonam degradation products.

Profiling the Degradants

Based on LC-MS and NMR structural elucidation, the following impurities are the primary targets for evaluation.

| Impurity ID | Common Name | Structure Note | Biological Status |

| Impurity III | Anti-Aztreonam (E-isomer) | Geometric isomer of oxime | Low Activity: Poor fit for PBP3 binding pocket. |

| Impurity IV | SQ 26,992 | Open beta-lactam ring | Inactive: Pharmacophore destroyed. |

| Impurity II | Desulfated Aztreonam | Loss of | Inactive/Low: Sulfonate is key for activation. |

| Impurity VII | Deamino-open ring | Loss of aminothiazole amine | Inactive: Loss of spectrum-determining group. |

In Vitro Biological Impact

While analytical methods quantify impurities, biological assays confirm the clinical implications (potency loss vs. toxicity).

Antimicrobial Potency Assay (MIC)

Since the primary degradants (SQ 26,992 and E-isomer) are pharmacologically inert or weakly active, the presence of degradants correlates directly with a loss of potency.

Protocol:

-

Organisms: Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922).

-

Method: Broth Microdilution (CLSI M07 guidelines).

-

Preparation: Isolate degradant fractions via preparative HPLC or use stressed samples with known % degradation.

-

Execution:

-

Prepare serial twofold dilutions of Aztreonam standard and degradant fractions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculate with

CFU/mL. -

Incubate at 35 ± 2°C for 16–20 hours.

-

-

Interpretation:

-

Aztreonam Standard: Expected MIC

µg/mL (depending on strain). -

SQ 26,992: Expected MIC > 128 µg/mL (Inactive).

-

E-Isomer: Expected MIC significantly higher (8–32x) than Z-isomer.

-

Cytotoxicity Assessment (Safety)

Although Aztreonam degradants are generally considered non-toxic, novel impurities from oxidative stress should be screened for unexpected cytotoxicity.

Protocol (MTT Assay):

-

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

-

Dosing: Treat cells with degradant concentrations up to 10x the therapeutic

(approx. 200 µg/mL). -

Incubation: 24 hours at 37°C, 5%

. -

Readout: Add MTT reagent; measure absorbance at 570 nm.

-

Acceptance: Cell viability > 80% relative to control indicates non-cytotoxicity.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Conference on Harmonisation.[3] Link

-

Swabb, E. A., et al. (1983). Metabolism and pharmacokinetics of aztreonam in healthy subjects. Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10] Link

-

Prakash, V., et al. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods.[1][2][3][6][9][10][11] Link

-

Ye, Q., et al. (2016). Structural characterization of low level degradants in aztreonam injection. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Creasey, W. A., et al. (1985). Pharmacokinetics of aztreonam in elderly male volunteers. British Journal of Clinical Pharmacology. Link

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 2. AZTREONAM [drugs.ncats.io]

- 3. phmethods.net [phmethods.net]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Safety and toxicity profile of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

Advanced Impurity Profiling in Aztreonam Synthesis: A Technical Guide

Executive Summary

The synthesis of Aztreonam, a monocyclic beta-lactam (monobactam), presents unique stability challenges distinct from bicyclic penicillins or cephalosporins.[1] The absence of the fused ring system alters the ring strain and hydrolysis kinetics, while the aminothiazole oxime side chain introduces critical stereochemical liabilities.

This guide details the identification of "unknown" impurities—specifically focusing on the differentiation between process-related intermediates (e.g., esters) and degradation products (e.g., open-ring metabolites and geometric isomers).[1] It provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to resolve these structural anomalies.[1]

Part 1: The Chemistry of Aztreonam & Impurity Origins[2][3]

The Monobactam Core & Synthetic Vulnerabilities

Aztreonam is synthesized via a convergent route involving the coupling of a sulfunated monobactam nucleus with a protected 2-aminothiazole side chain. The primary sources of "unknown" impurities typically stem from three specific chemical events:

-

Beta-Lactam Ring Opening (Hydrolysis): Unlike bicyclic beta-lactams, the monobactam ring is highly susceptible to acid/base hydrolysis, leading to "Open-Ring" amino acid derivatives.[1]

-

Oxime Isomerization (

to -

Incomplete Deprotection: The synthesis often employs tert-butyl esters to protect carboxyl groups.[1] Residual intermediates retaining these groups often appear as late-eluting lipophilic impurities.[1]

Table of Critical Impurities (Known & Previously "Unknown")

The following table summarizes impurities that often manifest as "unknowns" during initial HPLC screening.

| Impurity Name | Structure/Origin | Mass Shift (vs API) | RRT (Approx) | Mechanism |

| Aztreonam E-Isomer | Geometric isomer (Anti) | 0 Da (Isobaric) | ~1.8 | Photo-isomerization of oxime |

| Open-Ring Aztreonam | Hydrolyzed lactam bond | +18.01 Da (+H₂O) | ~0.55 | Acid/Base Hydrolysis |

| Desulfated Aztreonam | Loss of -SO₃H group | -80 Da | ~1.6 | Acidic degradation |

| Aztreonam t-Butyl Ester | Synthetic Intermediate | +56.06 Da | > 2.0 | Incomplete deprotection (TFA step) |

| Aztreonam Dimer | Polymerization | +435 Da | Variable | Concentrated solution aging |

Part 2: Analytical Strategy for "Unknown" Identification

To identify a truly unknown impurity appearing in a production batch, a linear reliance on retention time is insufficient. The following workflow enforces a causal, multi-dimensional identification strategy.

Step 1: High-Resolution LC-MS/MS (Q-TOF/Orbitrap)

Objective: Determine the molecular formula and fragmentation pattern.[1]

-

Protocol:

-

Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 60% B).[1]

-

MS Mode: ESI Positive and Negative switching.

-

-

Logic:

Step 2: Isolation via Preparative HPLC

Objective: Isolate sufficient mass (2–5 mg) for NMR.[1]

-

Causality: MS provides a formula, but cannot definitively distinguish regioisomers (e.g., where the ring opened) or stereoisomers. Isolation is mandatory for 2D-NMR.[1]

-

Protocol: Scale up the analytical gradient to a 20mm ID Prep column. Collect fractions based on UV threshold (254 nm). Lyophilize fractions immediately to prevent aqueous degradation.

Step 3: Structural Confirmation via NMR (1D & 2D)

Objective: Definitive structural elucidation.

-

1H NMR: Check for the integrity of the beta-lactam protons (usually around 5.0–5.5 ppm).[1] If these shift upfield to 3.0–4.0 ppm, the ring is open.

-

NOESY: Critical for

vs

Part 3: Visualization of Workflows & Pathways

Diagram 1: The "Unknown" Identification Workflow

This diagram illustrates the decision tree for characterizing a new impurity peak.

Caption: Systematic workflow for isolating and identifying unknown impurities using orthogonal analytical techniques.

Diagram 2: Aztreonam Degradation & Impurity Pathway

This diagram maps the chemical causality between the API and its major impurities.

Caption: Chemical pathways leading to the formation of major Aztreonam impurities from synthesis and degradation.

Part 4: Case Study - The "E-Isomer" Challenge

The most persistent challenge in Aztreonam synthesis is the (E)-isomer (Anti-isomer).[1] Unlike degradation products which can be minimized by controlling moisture and pH, the E-isomer is a thermodynamic inevitability if the process is exposed to light or excessive heat during crystallization.

Detection Mechanism

Standard C18 HPLC often fails to resolve the Z and E isomers effectively because their hydrophobicities are nearly identical.

-

Solution: Use a specialized stationary phase or mobile phase modifier.[1]

-

Recommended Method: Phenyl-Hexyl columns or the addition of ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate) can enhance resolution (

) between the geometric isomers.[1]

Control Strategy

-

Amber Glassware: All synthesis steps involving the oxime intermediate must be performed in low-actinic (amber) glassware to prevent photo-isomerization.[1]

-

Temperature Control: The final coupling reaction should be maintained below 5°C.

-

Crystallization: Use a solvent system that preferentially precipitates the Z-isomer (e.g., Ethanol/Water), leaving the E-isomer in the mother liquor.

References

-

Li, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[2][3] Retrieved from [Link]

-

Murugan, R., & Narayanan, S. S. (2008).[4] A facile reverse phase high-performance liquid chromatographic method for the determination of related substances of Aztreonam. Analytical Chemistry: An Indian Journal. Retrieved from [Link]

-

PubChem. (n.d.).[1] Open-ring desulfated aztreonam (CID 71587392).[1][5] National Library of Medicine. Retrieved from [Link][1]

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Open-ring desulfated aztreonam | C13H19N5O6S | CID 71587392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Aztreonam Impurity F Reference Standard for Pharmaceutical Analysis

Abstract

This document provides a comprehensive guide for the use of Aztreonam Impurity F reference standard in the quality control and analytical testing of Aztreonam active pharmaceutical ingredient (API) and finished drug products. Aztreonam, a critical monobactam antibiotic, requires stringent impurity profiling to ensure its safety and efficacy.[1][2][3] This guide details the chemical properties of this compound, proper handling and storage of the reference standard, and a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its accurate identification and quantification. The methodologies described herein are grounded in established pharmacopeial principles and ICH guidelines to ensure data integrity and regulatory compliance.[4]

Introduction: The Critical Role of Impurity Profiling for Aztreonam

Aztreonam is a synthetic β-lactam antibiotic with a unique monocyclic structure, rendering it effective against a wide spectrum of Gram-negative bacteria.[2] In the manufacturing and storage of any pharmaceutical compound, the formation of impurities is inevitable. These impurities can arise from the synthetic route (process-related impurities) or from the degradation of the drug substance over time (degradants). The presence of such impurities, even at trace levels, can potentially impact the drug's safety and efficacy.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities. This necessitates the use of highly pure, well-characterized reference standards for the unambiguous identification and accurate quantification of these compounds.

This compound, also known as Aztreonam Ethyl Ester, is a known related substance of Aztreonam.[5][6] Its monitoring is crucial for release testing of Aztreonam API and formulated products. This guide serves as a technical resource for researchers and quality control analysts, providing the necessary protocols to effectively utilize the this compound reference standard.

This compound Reference Standard: Properties and Handling

A reference standard is a highly purified compound that is used as a measurement benchmark in analytical procedures. The reliability of any impurity analysis is directly dependent on the quality and proper use of its corresponding reference standard.

Chemical and Physical Properties

-

Chemical Name: (2S,3S)-3-((Z)-2-(2-aminothiazol-4-yl)-2-(((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)imino)acetamido)-2-methyl-4-oxoazetidine-1-sulfonic acid[5][7]

-

CAS Number: 102579-57-7[7]

Storage, Stability, and Solution Preparation

The integrity of the reference standard is paramount for generating accurate and reproducible results.

-

Storage: The lyophilized powder should be stored in a tightly sealed container at -20°C to prevent degradation.[5]

-

Stability: Before use, allow the container to equilibrate to room temperature to avoid condensation. Once opened, minimize exposure to atmospheric moisture and light.

-

Solubility: this compound is typically soluble in mixtures of aqueous buffers and organic solvents. A common diluent for HPLC analysis is a mixture of acetonitrile and water or a specified mobile phase. It is recommended to use sonication to ensure complete dissolution.

Reference Standard Qualification Workflow

Each new lot of a reference standard must be rigorously qualified to confirm its identity and purity before it can be used for routine analysis. This process establishes its suitability for its intended analytical purpose.

Caption: Workflow for qualifying a new reference standard lot.

Analytical Method: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard and most effective technique for separating Aztreonam from its process-related impurities and degradation products.[4][8] The method's ability to resolve compounds with subtle structural differences makes it ideal for impurity profiling.

Recommended HPLC Protocol

This protocol is a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.

| Parameter | Condition | Rationale |

| Instrumentation | Liquid Chromatograph with UV Detector | Standard for pharmaceutical analysis, providing necessary sensitivity and reproducibility.[4] |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for separating Aztreonam and its related substances.[1][4][8] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | A buffered aqueous phase controls the ionization state of the analytes, ensuring consistent retention times and peak shapes.[4][8][9] |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute compounds from the C18 column. Acetonitrile often provides better peak shape and lower backpressure. |

| Gradient/Isocratic | Isocratic or Gradient (as required) | An isocratic method using a mixture like Buffer:Methanol (4:1) can be effective.[9] A gradient may be needed to resolve all impurities from the main peak. |

| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time with separation efficiency and system pressure.[10] |

| Column Temperature | Ambient or 30°C | Maintaining a constant temperature ensures retention time reproducibility. |

| Detection Wavelength | 254 nm | A common wavelength for detecting Aztreonam and its impurities, offering good sensitivity.[4][10] |

| Injection Volume | 10 - 20 µL | A standard volume for analytical HPLC.[8] |

Experimental Protocols: Solution Preparation

Accurate preparation of solutions is fundamental to achieving reliable quantitative results. Use Class A volumetric glassware and an analytical balance.

Preparation of Mobile Phase A (Buffer)

-

Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and transfer to a 1000 mL beaker.

-

Add approximately 900 mL of HPLC-grade water and stir until fully dissolved.

-

Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

-

Transfer the solution to a 1000 mL volumetric flask and add water to the mark.

-

Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas before use.

Preparation of Impurity F Standard Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the diluent (e.g., Mobile Phase).

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

Preparation of Working Standard Solution (e.g., 1.0 µg/mL)

-

Pipette 1.0 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly. This solution is often used to represent the specification limit (e.g., 0.1%) relative to the sample concentration.

Preparation of Sample Solution (e.g., 1.0 mg/mL of Aztreonam)

-

Accurately weigh approximately 100 mg of the Aztreonam API or an equivalent amount of powdered finished product into a 100 mL volumetric flask.[8]

-

Add approximately 70 mL of the diluent.

-

Sonicate for 10-15 minutes or until fully dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Method Validation

System Suitability Testing (SST)

Before injecting any samples, the chromatographic system must be verified to ensure it is capable of providing accurate and precise results. This is achieved by injecting a System Suitability Solution (SSS).

| Parameter | Typical Acceptance Criteria | Purpose |

| Resolution (R) | R ≥ 2.0 between Aztreonam and the closest eluting impurity (e.g., E-Isomer).[8][9] | Ensures that adjacent peaks are sufficiently separated for accurate integration. |

| Tailing Factor (T) | T ≤ 2.0 for the Aztreonam peak.[8][9] | Measures peak symmetry. High tailing can compromise peak integration and resolution. |

| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for the peak area from ≥5 replicate injections of the standard solution.[9] | Demonstrates the precision of the injector and the overall system. |

| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the column separation. |

Principles of Method Validation

The described HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose. This process is a self-validating system that ensures the trustworthiness of the results.

Caption: Core parameters for analytical method validation.

Data Analysis and Calculation

The amount of this compound in a sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.

Calculation Formula

% Impurity F = (AreaImpF_Sample / AreaImpF_Std) × (ConcStd / ConcSample) × (PurityStd / 100) × 100

Where:

-

AreaImpF_Sample = Peak area of Impurity F in the sample solution chromatogram.

-

AreaImpF_Std = Peak area of Impurity F in the working standard solution chromatogram.

-

ConcStd = Concentration of this compound in the working standard solution (e.g., in mg/mL).

-

ConcSample = Concentration of Aztreonam in the sample solution (e.g., in mg/mL).

-

PurityStd = Purity of the this compound reference standard as stated in its Certificate of Analysis (e.g., 99.8%).

Conclusion

The accurate control of impurities is a non-negotiable aspect of pharmaceutical quality assurance. The use of a high-quality, well-characterized this compound reference standard is fundamental to this process. By implementing the robust HPLC protocol, proper solution handling, and rigorous system suitability checks detailed in these application notes, analytical laboratories can ensure the generation of reliable, reproducible, and regulatory-compliant data. This diligence is essential for guaranteeing the quality, safety, and efficacy of Aztreonam products for patients.

References

-

METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. (n.d.). International Journal of Pharmacy and Technology. Retrieved February 22, 2026, from [Link]

-

da Cunha, L. R., et al. (2017). Development and validation of an ecological, new and rapid stability-indicating High Performance Liquid Chromatographic method for quantitative determination of aztreonam in lyophilized powder for injection. Drug Analysis Research. Retrieved February 22, 2026, from [Link]

-

Murugan, R., & Narayanan, S. S. (2009). A facile reverse phase high-performance liquid chromatographic method for the determination of related substances of Aztreonam. Analytical Chemistry: An Indian Journal. Retrieved February 22, 2026, from [Link]

-

Liao, Z. J. (2010). HPLC determination of the related substances in aztreonam for injection. Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Ye, Q., et al. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 22, 2026, from [Link]

-

Prakash, V., et al. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods. Retrieved February 22, 2026, from [Link]

-

da Cunha, L. R., et al. (2017). DEVELOPMENT AND VALIDATION OF AN ECOLOGICAL, NEW AND RAPID STABILITY-INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUANTITATIVE DETERMINATION OF AZTREONAM IN LYOPHILIZED POWDER FOR INJECTION. ResearchGate. Retrieved February 22, 2026, from [Link]

-

Aztreonam USP Impurity F(Aztreonam Ethyl Ester) CAS 78110-38-020008007. (n.d.). Caming Pharmaceutical Ltd. Retrieved February 22, 2026, from [Link]

-

Aztreonam Impurities. (n.d.). SynZeal. Retrieved February 22, 2026, from [Link]

-

USP Monographs: Aztreonam. (n.d.). USP-NF. Retrieved February 22, 2026, from [Link]

-

Aztreonam-Impurities. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

Sources

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. phmethods.net [phmethods.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ijptjournal.com [ijptjournal.com]

- 5. caming.com [caming.com]

- 6. Aztreonam Impurities | SynZeal [synzeal.com]

- 7. Page loading... [wap.guidechem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. semanticscholar.org [semanticscholar.org]

"use of Aztreonam Impurity F in ANDA and DMF filing"

Application Note: Qualification and Control of Aztreonam Impurity F (Ethyl Ester) in Regulatory Filings

Part 1: Introduction & Regulatory Disambiguation

In the context of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), the characterization of impurities is the linchpin of Module 3 (3.2.S.3.2). For Aztreonam, a monobactam antibiotic, Impurity F presents a specific challenge due to nomenclature variations across pharmacopoeias.

Crucial Definition: For the purpose of this protocol, Impurity F refers to the Aztreonam Ethyl Ester , as designated by the USP (United States Pharmacopeia).

-

Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methyl-propanoic acid, 1-ethyl ester.[1]

-

Molecular Formula: C₁₅H₂₁N₅O₈S₂

-

Classification: Process-Related Impurity (Non-degradant).

⚠️ Warning: In European Pharmacopoeia (EP) contexts, letter designations may differ. Researchers must verify the chemical structure rather than relying solely on the letter code. This guide focuses on the Ethyl Ester (USP Impurity F) .

Part 2: Regulatory Strategy (ICH Q3A/B & M7)

When filing an ANDA, the control of Impurity F must follow a "Self-Validating" logic. You are not just reporting a number; you are proving process control.

Origin & Fate Mapping

Impurity F is typically formed via esterification of the Aztreonam carboxylic acid moiety when the synthesis or purification process involves Ethanol .

-

Mechanism: Acid-catalyzed esterification during crystallization or work-up.

-

Control Strategy: If Ethanol is used as a solvent (Class 3), the formation of Impurity F is a Critical Quality Attribute (CQA).

Qualification Thresholds (ICH Q3A)

Aztreonam is often administered in high doses (up to 8 g/day for Cystic Fibrosis).

-

Maximum Daily Dose (MDD): > 2 g/day .

-

Reporting Threshold: 0.05%.

-

Identification Threshold: 0.10%.

-

Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).

-

Note: Since 1.0 mg is extremely low for an 8g dose, the percentage limit usually drives the specification.

-

Genotoxicity Assessment (ICH M7): The ethyl ester is generally considered a Class 5 impurity (No structural alert/Non-mutagenic) provided the parent API is non-mutagenic. However, an in silico assessment (e.g., DEREK/SARAH) report must be included in Module 3.2.S.3.2 to confirm this status.

Part 3: Analytical Protocol (HPLC/UPLC)

The separation of the Ethyl Ester (Impurity F) from the parent Aztreonam requires a gradient method due to the significant hydrophobicity difference. The Ester is less polar and will elute significantly later than the parent peak.

Method Development Logic

-

Column: C18 (L1) is standard. However, a C8 (L7) is often preferred for Aztreonam to reduce the excessive retention of the ester, sharpening the peak shape.

-

pH Control: Aztreonam is acidic. The mobile phase pH must be controlled (typically pH 2.5 - 3.0) to suppress ionization of the carboxylic acid, ensuring robust retention and separation from early eluting polar degradants (like the open-ring forms).

Standard Operating Procedure (SOP) Recommendation

| Parameter | Specification | Rationale |

| Column | Waters Symmetry C18 or Equiv, 250 x 4.6 mm, 5 µm | High surface area for resolution of isomers and esters. |

| Mobile Phase A | 0.05 M KH₂PO₄ (pH 2.5 with H₃PO₄) | Suppresses silanol activity; stabilizes Aztreonam. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution strength for the hydrophobic Ethyl Ester. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm (or 206 nm) | 254 nm is specific to the aminothiazole ring; 206 nm is more sensitive but prone to baseline drift. |

| Column Temp | 25°C - 30°C | Controls mass transfer kinetics. |

Gradient Program (Time-Based)

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 25.0 | 40 | 60 | Linear Ramp (Elute Impurity F) |

| 30.0 | 40 | 60 | Wash |

| 31.0 | 95 | 5 | Re-equilibration |

Part 4: Validation & System Suitability

To ensure the data is "Self-Validating" for the FDA/EMA reviewer, you must establish a Relative Response Factor (RRF).

Relative Response Factor (RRF) Determination

The ethyl ester lacks the free carboxylic acid but retains the aminothiazole chromophore.

-

Hypothesis: The UV absorption at 254 nm is driven by the thiazole ring, common to both API and Impurity.

-

Protocol: Inject 5 concentrations of Aztreonam RS and Impurity F RS (Linearity range: LOQ to 150% of limit).

-

Calculation:

-

Expected RRF: Typically 0.9 - 1.1 . If RRF is within 0.8-1.2, you may often use a correction factor of 1.0 (subject to validation), but calculating the exact RRF is preferred for DMF precision.

System Suitability Criteria (SST)

-

Resolution (Rs): > 2.0 between Aztreonam and Impurity F (Note: They are usually far apart, so this is easy).

-

Tailing Factor: < 1.5 for Impurity F (Esters can tail on older columns).

-

S/N Ratio: > 10 for the LOQ solution.

Part 5: Visualization of Workflows

Diagram 1: Impurity Fate Mapping (Synthesis to Filing)

This diagram illustrates where Impurity F enters the process and how it is gated before filing.

Caption: Fate mapping of Aztreonam Ethyl Ester (Impurity F) identifying critical control points in the synthesis workflow.

Diagram 2: Analytical Validation Logic

This diagram details the decision tree for validating the impurity method.

Caption: Decision tree for the analytical validation of this compound, focusing on RRF determination.

Part 6: Application Note Summary for Filing

When drafting the Justification of Specifications in your ANDA:

-

Identification: Explicitly identify the impurity as Aztreonam Ethyl Ester (USP Impurity F).[4] Do not leave it as "Unspecified".

-

Safety Rationale: If levels are below the ICH Q3A qualification threshold (0.15%), cite the guideline. If above, provide the in silico mutagenicity report (Class 5) and reference the LD50 of the ester (usually comparable to parent) or conduct a bridging tox study.

-

Batch Data: Present data from 3 exhibit batches showing the impurity is consistently controlled (process capability).

References

-

United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds. USP-NF. (Verified as USP Impurity F - Ethyl Ester).[4]

-

European Pharmacopoeia (Ph. Eur.). Aztreonam Monograph 01/2017:0936. (Provides context for impurity designations).

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[5] (Establishes reporting thresholds).

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. (Protocol for genotoxicity assessment).[2]

-

SynZeal Research. Aztreonam Ethyl Ester (USP Impurity F) Characterization Data. (Reference for CAS 102579-57-7).[1][2][3]

Sources

Application Note & Protocol: A Stability-Indicating RP-HPLC Assay for Aztreonam and Its Impurities

Abstract & Introduction

Aztreonam is a synthetic monocyclic β-lactam antibiotic (monobactam) with potent bactericidal activity primarily against Gram-negative aerobic pathogens.[1][2] Its unique structure confers resistance to some β-lactamases. Ensuring the purity and stability of Aztreonam in bulk drug substances and finished pharmaceutical products is critical for its safety and efficacy. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[3]

The International Council for Harmonisation (ICH) guidelines mandate the use of validated stability-indicating methods for the analysis of stability samples.[4][5] This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Aztreonam and the separation of its related substances. The method's stability-indicating capability is demonstrated through comprehensive forced degradation studies, where the drug substance is subjected to acid, base, oxidative, thermal, and photolytic stress. This protocol is designed for researchers, quality control analysts, and drug development professionals involved in the analysis of Aztreonam.

Method Principle & Rationale

The selected methodology employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. Aztreonam, a polar molecule, along with its potential impurities, is separated on a C18 stationary phase. The mobile phase composition and pH are critical parameters optimized for achieving selectivity and ideal peak shapes. A slightly acidic pH (around 3.0) is often used to suppress the ionization of acidic functional groups, enhancing retention and improving peak symmetry.[6][7] The method utilizes a Photo Diode Array (PDA) or UV detector for the quantification of Aztreonam and its impurities, typically at a wavelength where the analyte exhibits significant absorbance.[1][8]

The validation of this method is performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][9][10]

Experimental Protocol

Materials and Reagents

-

Reference Standards: USP Aztreonam RS, USP Aztreonam E-Isomer RS, and other known impurity standards.[7][11]

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Ethanol.[1][6][12]

-

Buffers and Reagents: Monobasic Potassium Phosphate, Orthophosphoric Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂), all of analytical grade.[6][7]

-

Water: HPLC-grade or purified water (e.g., Milli-Q or equivalent).

Instrumentation and Chromatographic Conditions

The following conditions have been established as a robust starting point. Minor adjustments may be necessary depending on the specific instrumentation and column used.

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV Detector | Provides reliable and reproducible performance for quantitative analysis. |

| Column | Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | C18 chemistry provides excellent retention and selectivity for polar compounds like Aztreonam.[1] |

| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile | A buffered aqueous-organic mobile phase is standard for RP-HPLC to control ionization and achieve good separation.[6][7] |

| Gradient | Time (min): 0, %B: 10; Time (min): 25, %B: 70; Time (min): 30, %B: 10 | A gradient elution is necessary to elute both the polar Aztreonam and potentially less polar degradation products within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[6][12] |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |

| Detection | UV at 270 nm or 292 nm | Wavelengths where Aztreonam shows strong absorbance, providing good sensitivity.[1][7] |

| Injection Vol. | 20 µL | A typical injection volume that balances sensitivity with potential peak distortion from overloading. |

Preparation of Solutions

-

Buffer Preparation (pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.[7] Filter through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of USP Aztreonam RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[7]

-

Working Standard Solution (approx. 100 µg/mL): Dilute the Standard Stock Solution 1:10 with the mobile phase.

-

Sample Preparation (from lyophilized powder): Reconstitute the vial as per its label instructions. Transfer an accurately weighed portion of the powder equivalent to about 25 mg of Aztreonam into a 25-mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation Studies Protocol

Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[3][13] The goal is to achieve 5-20% degradation of the active ingredient.[3]

Workflow for Forced Degradation

Caption: Workflow for subjecting Aztreonam to forced degradation.

Step-by-Step Stress Protocols

For each condition, prepare a sample of Aztreonam at approximately 1 mg/mL.

-

Acid Hydrolysis: Add 1 mL of 1.0M HCl to the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1.0M NaOH, and dilute to the target concentration with the mobile phase.[8]

-

Base Hydrolysis: Add 1 mL of 1.0M NaOH to the sample solution. Keep at room temperature for 30 minutes. Neutralize with 1.0M HCl and dilute to the target concentration.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂ to the sample solution. Keep at room temperature for 1 hour.[1] Dilute to the target concentration.

-

Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 8 hours.[8] After cooling, prepare the sample solution as usual.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare the sample solution as usual.

After injection, analyze the chromatograms for the appearance of new peaks and the decrease in the area of the Aztreonam peak. Perform peak purity analysis using the PDA detector to confirm that the Aztreonam peak is spectrally pure in all stressed samples, thus proving specificity.[6][8]

Method Validation Protocol (as per ICH Q2(R1))

The analytical method must be validated to demonstrate its suitability for its intended purpose.[4][5]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Parameters

-

Specificity: As demonstrated in the forced degradation study, the method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradants.[1][5]

-

Linearity: Analyze a minimum of five concentrations of Aztreonam standard solution over a specified range (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (r), which should be ≥ 0.999.[8]

-

Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[8]

-

Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of Aztreonam at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean recovery should be within 98.0-102.0%.[3]

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples of Aztreonam at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[8]

-

Intermediate Precision: Repeat the assay on a different day, with a different analyst, or on different equipment. The RSD between the two sets of data should be evaluated.[8]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by injecting progressively lower concentrations of the standard.[6] Typically, the signal-to-noise ratio is 3:1 for LOD and 10:1 for LOQ.

-

Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and evaluate the impact on the results, particularly system suitability parameters.[1]

System Suitability

Before starting any analysis, the chromatographic system must be equilibrated and its suitability verified. Inject the standard solution five or six times.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0[7] |

| Theoretical Plates (N) | ≥ 2000[1] |

| % RSD of Peak Areas | ≤ 2.0%[7] |

| Resolution (R) | ≥ 2.0 between Aztreonam and the closest eluting peak (e.g., E-isomer).[7] |

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of Aztreonam and the separation of its impurities. The successful resolution of the parent drug from its degradation products generated under various stress conditions confirms the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and for stability studies of Aztreonam in bulk and finished dosage forms.

References

- de Figueiredo, A. L., Kogawa, A. C., & Salgado, H. R. N. (2017). Development and validation of an ecological, new and rapid stability-indicating High Performance Liquid Chromatographic method for quantitative determination of aztreonam in lyophilized powder for injection. Drug Analytical Research, 1, 24-30. (URL: Provided by grounding tool, specific URL not available in snippet)

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (URL: [Link])

- Harikrishna, R., & Shanmugapandiyan, P. (2016). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. International Journal of Pharmacy & Therapeutics, 7(3), 121-128. (URL: Provided by grounding tool, specific URL not available in snippet)

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])

-

ICH. (1996). Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (URL: [Link])

-

ICH. (2023). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (URL: [Link])

- Prakash, V., Suresh, J., & Konari, S. N. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods, 9(1), 38-43. (URL: Provided by grounding tool, specific URL not available in snippet)

- USP. (2006). USP Monographs: Aztreonam. USP29-NF24. (URL: Provided by grounding tool, specific URL not available in snippet)

-

USP. (2025). Aztreonam. United States Pharmacopeia. (URL: [Link])

-

EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (URL: [Link])

-

ResearchGate. (2026). DEVELOPMENT AND VALIDATION OF AN ECOLOGICAL, NEW AND RAPID STABILITY-INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUANTITATIVE DETERMINATION OF AZTREONAM IN LYOPHILIZED POWDER FOR INJECTION. (URL: [Link])

-

Semantic Scholar. (2017). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. (URL: [Link])

-

PubMed. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. (URL: [Link])

-

ResearchGate. (2017). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Request PDF. (URL: [Link])

- Omics Online. (n.d.). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. (URL: Provided by grounding tool, specific URL not available in snippet)

- USP. (2013). 2584 Aztreonam / Official Monographs USP 36. (URL: Provided by grounding tool, specific URL not available in snippet)

-

SynZeal. (n.d.). Aztreonam Impurities. (URL: [Link])

-

PubMed. (1999). Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. (URL: [Link])

-

Scribd. (n.d.). Aztreonam. (URL: [Link])

-

Drugs.com. (2025). Aztreonam Monograph for Professionals. (URL: [Link])

- Cbg-meb.nl. (2010). Core Safety Profile: Aztreonam. (URL: Provided by grounding tool, specific URL not available in snippet)

-

European Medicines Agency. (2024). Emblaveo, INN-aztreonam / avibactam. (URL: [Link])

-

Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Chromatography Research International, 2014, 602396. (URL: [Link])

Sources

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. drugs.com [drugs.com]

- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. phmethods.net [phmethods.net]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. ijptjournal.com [ijptjournal.com]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. fda.gov [fda.gov]

- 11. Aztreonam Impurities | SynZeal [synzeal.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

"protocol for isolation and purification of Aztreonam Impurity F"

Executive Summary & Scope

This technical guide details the isolation and purification of Aztreonam Impurity F , identified pharmacopoeially (USP/EP contexts) as Aztreonam Ethyl Ester (CAS: 102579-57-7).

While Aztreonam (AZT) is a robust monobactam antibiotic, its impurity profile is complex due to the lability of the

Target Analyte Profile:

-

Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid, 1-ethyl ester.[3][4]

-

Molecular Formula:

[2][3] -

Molecular Weight: 463.49 g/mol (approx. +28 Da vs. Aztreonam).

-

Polarity: Less polar than Aztreonam (elutes later on Reverse Phase).

Strategic Approach & Causality

To successfully isolate Impurity F with

- -Lactam Instability: The azetidinone ring is susceptible to hydrolysis at high pH (>8.0) and strong acidic conditions. Causality: The isolation protocol must maintain a pH window of 3.0–6.5 to prevent the formation of Ring-Open impurities (Impurity A/Related Compound A).

-

Z/E Isomerization: The oxime ether linkage can isomerize from the active Z (syn) form to the inactive E (anti) form upon exposure to UV light or heat. Causality: All steps must be performed under amber light or low-actinic conditions.

-